4-Chlorophenyl ether
Description
Overview of Halogenated Aromatic Ethers in Organic Chemistry
Halogenated aromatic ethers are a class of organic compounds characterized by an ether linkage (–O–) connecting two aromatic rings, where at least one of the rings is substituted with one or more halogen atoms. nih.gov These compounds are structurally analogous to other diaryl ethers but possess distinct physicochemical properties conferred by the presence of the halogen substituent(s). The carbon-halogen bond introduces polarity and can influence the electron density distribution within the aromatic system, thereby affecting the molecule's reactivity in various chemical transformations. nih.gov
In organic chemistry, halogenated aromatic ethers are important intermediates and building blocks in the synthesis of more complex molecules. They undergo a range of reactions, including nucleophilic aromatic substitution, electrophilic substitution, and cleavage of the ether bond under stringent conditions. masterorganicchemistry.comyoutube.com The nature and position of the halogen atom(s) on the aromatic ring(s) can significantly direct the outcome of these reactions. acs.org Their stability and lipophilicity also make them relevant in materials science and environmental chemistry. accustandard.com
Historical Context of 4-Chlorophenyl Ether Research
The synthesis and study of diaryl ethers, including chlorinated derivatives, gained significant momentum with the development of the Ullmann condensation in the early 20th century. wikiwand.comscribd.commdpi.com This reaction, first reported by Fritz Ullmann in 1905, provided a method for coupling an aryl halide with a phenol (B47542) in the presence of copper, enabling the formation of the diaryl ether linkage. wikiwand.comunion.edu While traditional Ullmann conditions were harsh, requiring high temperatures and stoichiometric amounts of copper, this reaction laid the groundwork for the synthesis of compounds like this compound. wikiwand.com
Early research into this compound focused on its fundamental chemical reactions and properties. For instance, a notable study by Brewster and Stevenson in 1940 investigated the chlorination of phenyl ether and the orientation of further electrophilic substitution on this compound, providing valuable insights into the directing effects of the chloro and phenoxy substituents. acs.org Over the years, interest in polychlorinated diphenyl ethers (PCDPEs) grew, particularly in the 1980s and 1990s, due to their identification as impurities in commercial products like chlorophenoxy acid herbicides. accustandard.com This led to more intensive investigation of the physicochemical properties and environmental behavior of individual congeners, including this compound. accustandard.com
Significance of this compound as a Model Compound for Chemical Investigations
This compound has been widely utilized as a model compound in various scientific studies due to its relatively simple, yet representative, structure. Its defined substitution pattern allows researchers to probe the influence of a halogen substituent in the para position on the chemical and physical properties of a diaryl ether system.
One of the primary areas where this compound serves as a crucial model is in environmental chemistry and toxicology. It is often used as a standard for environmental testing and in biodegradability studies of organic pollutants. pharmaffiliates.com Investigations into its environmental fate have shown that while it can be degraded by acclimated sewage sludge, it has a potential for persistence in natural surface waters. epa.gov Studies on its photolysis have demonstrated that it can be dechlorinated to form diphenyl ether under certain conditions. nih.gov
In synthetic and mechanistic organic chemistry, this compound is a valuable substrate for studying ether cleavage reactions. masterorganicchemistry.comyoutube.comlibretexts.org The cleavage of the ether bond, typically requiring strong acids like HBr or HI, can proceed via different mechanisms depending on the structure of the ether. libretexts.orglibretexts.org In the case of aryl alkyl ethers, cleavage consistently yields a phenol and an alkyl halide because the carbon-oxygen bond on the aromatic side is stronger and not susceptible to SN2 attack. youtube.comlibretexts.orgpearson.com As a diaryl ether, this compound is generally resistant to cleavage, but its reactions under forcing conditions provide insight into the stability of the diaryl ether linkage.
Furthermore, its use as a dielectric fluid highlights its role in materials science research, where its physical properties are of primary interest. nih.gov It is also employed as a certified reference material in analytical chemistry for the calibration of instruments and the validation of methods for detecting semivolatile organic compounds, such as EPA methods 611, 625, and 1625. nih.govaccustandard.comaccustandard.com
Physicochemical Properties of this compound
The following table summarizes key physicochemical properties of this compound based on available research data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉ClO | nih.govchemservice.com |
| Molecular Weight | 204.65 g/mol | nih.govchemservice.comsigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | nih.govchemservice.com |
| Melting Point | -8 °C (17.6 °F) | nih.govchemservice.com |
| Boiling Point | 284 °C (543.2 °F) at 760 mmHg | epa.govchemservice.com |
| 161-162 °C at 19 mmHg | sigmaaldrich.com | |
| Density | 1.193 g/mL at 25 °C | sigmaaldrich.com |
| 1.2025 g/cm³ (estimated at 15 °C) | chemservice.com | |
| Water Solubility | 3.3 mg/L at 25 °C | nih.gov |
| log Kₒw (Octanol-Water Partition Coefficient) | 4.08 | nih.govchemservice.com |
| Vapor Pressure | 0.0027 torr at 25 °C | epa.gov |
| Refractive Index | 1.587 at 20 °C | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(4-chlorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUJZHZLCCIILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179198 | |
| Record name | 4,4'-Dichlorodiphenyl ether | |
| Source | EPA DSSTox | |
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Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2444-89-5 | |
| Record name | 4,4'-Dichlorodiphenyl ether | |
| Source | ChemIDplus | |
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| Record name | Bis(p-chlorophenyl) ether | |
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| Record name | 4,4'-Dichlorodiphenyl ether | |
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| Record name | 2444-89-5 | |
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| Record name | 4,4'-DICHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for 4 Chlorophenyl Ether and Its Analogues
Direct Synthesis Approaches to 4-Chlorophenyl Ether
The formation of the ether linkage in this compound is most commonly achieved through the coupling of an aryl halide with a phenoxide. This can be accomplished via several methods, ranging from traditional, high-temperature reactions to more refined, catalyst-driven processes.
Traditional Synthetic Pathways
The Ullmann condensation, first reported by Fritz Ullmann, stands as the classical method for synthesizing diaryl ethers. nih.govuwindsor.ca This reaction traditionally involves the copper-promoted coupling of an aryl halide with a phenol (B47542). nih.gov For the synthesis of this compound, this typically involves the reaction of 4-chlorophenol (B41353) with a suitable aryl halide or, more commonly, phenol with a chlorobenzene (B131634) derivative like p-dichlorobenzene.
The reaction requires stoichiometric amounts of copper or a copper salt (e.g., cuprous chloride, cupric oxide) as a catalyst and is often carried out in high-boiling polar solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures, frequently exceeding 200°C. nih.govcapes.gov.br A base, such as potassium carbonate or potassium hydroxide (B78521), is used to generate the phenoxide in situ. nih.gov A patent describes the preparation of this compound from phenol and p-dichlorobenzene using a cuprous chloride catalyst, achieving a yield of 80.6%. capes.gov.br The high temperatures, however, can lead to side products. capes.gov.br
Table 1: Traditional Synthesis of this compound via Ullmann Condensation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenol | p-Dichlorobenzene | Cuprous Chloride | Toluene/N,N-Dimethylacetamide | 160-165°C | 80.6% | capes.gov.br |
Advanced Synthetic Techniques
Modern advancements in organic synthesis have led to the development of more efficient and milder methods for diaryl ether formation, addressing the limitations of the classical Ullmann reaction.
Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction has emerged as a powerful alternative for forming C-O bonds. uwindsor.caorganic-chemistry.org It generally operates under milder conditions than the Ullmann synthesis and exhibits broader substrate scope. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alcohol or phenol and subsequent reductive elimination to yield the diaryl ether. organic-chemistry.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of diaryl ethers. nih.govtandfonline.com Microwave-assisted Ullmann-type reactions can be performed in minutes rather than hours. tandfonline.com For instance, the coupling of aryl methanesulfonates with aryl halides can be achieved without a catalyst in 6-9 minutes with good to excellent yields under microwave irradiation. tandfonline.com Other studies have utilized copper(I) iodide with ligands like N,N-dimethylglycine hydrochloride under microwave conditions (e.g., 150°C for 30 minutes) to facilitate the formation of complex diaryl ethers. capes.gov.bracs.org
Table 2: Advanced Synthesis of Diaryl Ethers
| Method | Reactants | Catalyst/Reagents | Conditions | Key Advantage | Reference(s) |
|---|---|---|---|---|---|
| Buchwald-Hartwig Etherification | Aryl Halide + Phenol | Palladium Precatalyst + Phosphine Ligand, Base | Mild Temperatures | Broad Scope, Milder Conditions | uwindsor.caorganic-chemistry.org |
| Microwave-Assisted Ullmann | Aryl Halide + Phenol | CuI, N,N-dimethylglycine, Cs2CO3 | Microwave, 150°C, 30 min | Rapid Reaction Time | capes.gov.bracs.org |
Synthesis of this compound Derivatives and Related Structures
The this compound scaffold is a constituent of more complex molecules, including various derivatives with specific functional groups.
Oxime Ether Derivatives
Oxime ethers incorporating a 4-chlorophenyl group are synthesized through multi-step sequences. A common pathway involves the initial formation of a ketone, which is then converted to an oxime, followed by etherification.
One study reports the synthesis of 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one O-benzyl oximes. The synthesis begins with a Claisen-Schmidt condensation between a ketone and 4-chlorobenzaldehyde (B46862) to form a chalcone (B49325). The chalcone is then reacted with hydroxylamine (B1172632) hydrochloride to produce the corresponding chalcone oxime. Finally, the oxime is O-alkylated using a benzyl (B1604629) halide and a base to yield the target oxime ether. nih.gov
Another approach describes the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-(4-chlorophenyl)ethanone-o-ethyl-oxime. Here, 2-mercaptobenzothiazole (B37678) is first reacted with an α-halo ketone (2-chloro-1-(4-chlorophenyl)ethanone). The resulting product is then converted to its oxime derivative using hydroxylamine hydrochloride. This oxime is subsequently O-alkylated with an alkyl halide in the presence of a base like triethylamine (B128534) to afford the final oxime ether. acs.org
Table 3: Synthesis of Representative 4-Chlorophenyl Oxime Ether Derivatives
| Starting Materials | Key Intermediates | Final Product Class | Reference |
|---|---|---|---|
| 4-Chlorobenzaldehyde, Acetophenone | 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one (Chalcone) | Chalcone O-benzyl oxime ether | nih.gov |
| 2-Mercaptobenzothiazole, 2-chloro-1-(4-chlorophenyl)ethanone | 2-(Benzo[d]thiazol-2-ylthio)-1-(4-chlorophenyl)ethanone oxime | Benzothiazole-containing oxime ether | acs.org |
Sulfonamide Derivatives
Sulfonamide derivatives containing the this compound moiety are typically synthesized by creating a sulfonamide linkage with a precursor molecule that already contains the diaryl ether structure. The most common and established method for forming sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct. nih.govekb.eg
For the synthesis of a this compound sulfonamide, a key starting material is 4-(4-chlorophenoxy)aniline. This amine can be reacted with a variety of arylsulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine in a suitable solvent such as dichloromethane. ekb.eg This general procedure allows for the synthesis of a wide array of N-[4-(4-chlorophenoxy)phenyl]arylsulfonamides. Process patents describe the reaction of anilines with sulfonating agents at elevated temperatures, sometimes in the presence of a catalyst like DMF. google.com
Table 4: General Synthesis of Sulfonamide Derivatives
| Amine Component | Sulfonylating Agent | Base/Solvent | Product Type | Reference(s) |
|---|---|---|---|---|
| 4-(4-Chlorophenoxy)aniline | Arylsulfonyl chloride | Pyridine or Triethylamine / Dichloromethane | N-[4-(4-chlorophenoxy)phenyl]arylsulfonamide | nih.govekb.eg |
Imidazole (B134444) Derivatives
The synthesis of imidazole derivatives that feature a this compound group can be approached in several ways. Often, an imidazole ring is constructed or modified from a precursor already containing the 4-chlorophenyl group.
One route involves synthesizing 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol as a key intermediate. This alcohol can then be etherified. For example, reaction with an alkyl or benzyl halide in the presence of a strong base like sodium hydride in a polar aprotic solvent (e.g., DMF) yields the desired imidazole ether derivative. A specific example is the synthesis of 1-(2-(benzyloxy)-2-(4-chlorophenyl)ethyl)-1H-imidazole.
Table 5: Synthesis of Representative Imidazole Derivatives
| Precursor | Reagents for Modification/Etherification | Final Product Class | Reference(s) |
|---|---|---|---|
| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Benzyl halide, NaH, DMF | 1-(2-(Benzyloxy)-2-(4-chlorophenyl)ethyl)-1H-imidazole | Not available in search results |
| 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole | Ethyl chloroacetate, then Hydrazine (B178648) Hydrate | Imidazole-acetic acid hydrazide | derpharmachemica.com |
Chalcone-Based Oxime Ethers
The synthesis of novel oxime ethers based on a chalcone framework represents a significant area of research. A key example involves the preparation of 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one O-benzyl oximes. The synthetic pathway commences with the Claisen-Schmidt condensation of a ketone and an aldehyde to produce the chalcone backbone. Specifically, (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one is synthesized from the corresponding ketone and aldehyde. This chalcone is then converted to its oxime, which subsequently undergoes etherification to yield the final oxime ether products. Research has demonstrated that the use of ultrasound can significantly increase the reaction rate and efficiency in the etherification step.
A series of these novel oxime ethers have been synthesized and characterized using various spectroscopic methods. arabjchem.org The fundamental pathway involves reacting the appropriate chalcone with hydroxylamine hydrochloride to form the oxime, followed by an O-alkylation or O-arylation step to form the ether linkage.
Table 1: Synthesis of Chalcone-Based Oxime Ethers
| Compound Name | Starting Materials | Key Reaction Steps | Reference |
|---|---|---|---|
| 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one O-benzyl oximes | 4-chlorobenzaldehyde, Acetophenone | 1. Claisen-Schmidt Condensation2. Oximation3. Etherification | arabjchem.org |
| (E)-1-(4-Chlorophenyl)-3-(4-((6-methylquinazolin-4-yl)oxy)phenyl) prop-2-en-1-one | 4-chloroacetophenone, 4-((6-methylquinazolin-4-yl)oxy)benzaldehyde | Claisen-Schmidt Condensation | nih.gov |
Indan-1,7-diol Etherified Products
The synthesis of ether derivatives based on the indanone skeleton often starts with a phenol precursor. In the case of 4-chloro-substituted indanones, the synthesis of 4-chloro-7-hydroxy-indan-1-one is a critical step. sioc-journal.cn This can be achieved by reacting 4-chlorophenol with acryloyl chloride, followed by a Fries rearrangement and ring closure. sioc-journal.cnCurrent time information in Bangalore, IN. The resulting 4-chloro-7-hydroxy-indan-1-one serves as a versatile intermediate for further derivatization. mdpi.com
Alkylation of the hydroxyl group on this indanone intermediate allows for the introduction of an ether linkage. For instance, 4-chloro-7-hydroxy-1-indanone has been alkylated to produce 4-chloro-7-(pent-4-en-1-yloxy)-2,3-dihydro-1H-inden-1-one, which was then used in subsequent photochemical reactions. mdpi.com
During the reduction of 4-chloro-7-hydroxy-indan-1-one to the corresponding 4-chloro-indan-1,7-diol using reagents like sodium borohydride (B1222165) in methanol (B129727), the formation of unexpected etherified byproducts has been observed. sioc-journal.cnCurrent time information in Bangalore, IN. These include a methyl etherified product and a dimerized ether, which arise if the reaction workup is not carefully controlled. The formation of the dimerized ether is proposed to occur through intramolecular catalysis, where the 1-hydroxy group facilitates the formation of a carbocation that then reacts with another molecule of the diol. sioc-journal.cnCurrent time information in Bangalore, IN.
Styrene Derivatives with Pendant p-Substituted Benzylic Ether Groups
Styrene monomers functionalized with a this compound group have been synthesized and characterized. A key example is 4-chlorophenyl-4-vinylbenzyl ether. The synthesis of this monomer, along with its analogues, allows for the creation of homopolymers and copolymers with specific thermal and optical properties. The general synthetic route involves the reaction of 4-vinylbenzyl chloride with a substituted phenol, in this case, 4-chlorophenol, under basic conditions to form the ether linkage. These monomers can then undergo free radical polymerization using an initiator like 2,2'-azobisisobutyronitrile (AIBN).
Table 2: Synthesis of 4-Chlorophenyl-4-vinylbenzyl Ether
| Property | Finding | Reference |
|---|---|---|
| Monomer Name | 4-chlorophenyl-4-vinylbenzyl ether | |
| Synthesis Method | Reaction of 4-vinylbenzyl chloride with 4-chlorophenol | tandfonline.com |
| Polymerization | Free radical polymerization using AIBN in 1,4-dioxane |
| Characterization | FT-IR, NMR, Elemental Analysis | |
Cyanamide (B42294) Derivatives
The cyanamide moiety is a valuable building block in synthetic chemistry, and its incorporation into molecules containing a 4-chlorophenyl group has been explored. A notable example is the synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide. This chiral cyanamide was prepared in high yield through the electrophilic cyanation of commercially available (R)-4-chloro-α-methylbenzylamine. researchgate.netacs.org The reaction employs cyanogen (B1215507) bromide as the electrophilic cyanide source in diethyl ether. An excess of the starting amine is used to neutralize the HBr generated during the reaction, which precipitates as an ammonium (B1175870) salt and is easily removed by filtration. researchgate.netacs.org
Other related derivatives have also been synthesized. For instance, the cycloalkylation of 4-chlorophenylacetonitrile with 1,3-dibromopropane (B121459) is a key step in the synthesis of Sibutramine, where a cyano group is present on a carbon adjacent to the 4-chlorophenyl ring. google.com This reaction can be performed using phase-transfer catalysis conditions. google.com Additionally, various heterocyclic structures incorporating N-(4-chlorophenyl)cyanamide have been prepared through multi-step syntheses. nih.govresearchgate.net
Table 3: Synthesis of 4-Chlorophenyl Cyanamide Derivatives
| Compound Name | Starting Materials | Reagents | Yield | Reference |
|---|---|---|---|---|
| N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide | (R)-4-chloro-α-methylbenzylamine | Cyanogen bromide, Diethyl ether | 84% | researchgate.netacs.org |
| 1-(4-chlorophenyl)-1-cyclobutyl cyanide | 4-chlorobenzyl cyanide, 1,3-dibromopropane | NaH, DMSO | Good | google.comnih.gov |
Other Novel Derivatives
Beyond the specific classes mentioned, the this compound motif has been incorporated into a variety of other novel and complex molecular architectures. These derivatives often possess interesting biological activities.
One such class is the 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides. farmaciajournal.com These compounds are synthesized by first preparing 2-(4-chlorophenoxymethyl)benzoyl chloride from phthalide (B148349) and potassium para-chlorophenoxide in a multi-step process. The resulting benzoyl chloride is converted to an isothiocyanate intermediate, which then reacts with various aromatic primary amines in anhydrous acetone (B3395972) to yield the final thioureide derivatives. farmaciajournal.com
Another novel class involves diphenyl ether-based bis-heterocycles. These complex structures are synthesized starting from 4,4'-oxybis(benzaldehyde), a diaryl ether. This bis-aldehyde undergoes Michael addition and cyclocondensation reactions with various reagents like malononitrile (B47326) or 1,3-indandione (B147059) to create large, symmetrical molecules containing multiple heterocyclic rings linked by the central ether bridge. acs.org For example, reaction with 1,3-indandione in ethanol (B145695) with a piperidine (B6355638) catalyst yields 2,2'-((oxybis(4,1-phenylene))bis(methaneylylidene))bis(1H-indene-1,3(2H)-dione). acs.org
The 4-chlorophenoxy group is also a key component in the synthesis of the fungicide difenoconazole, where 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one (B40885) serves as a critical intermediate. google.com This intermediate is prepared via the etherification of m-dichlorobenzene with a p-chlorophenol salt, followed by a Friedel-Crafts acylation. google.com
Diastereoselective Synthesis in this compound Chemistry
Achieving stereocontrol in the synthesis of complex molecules is a cornerstone of modern organic chemistry. Diastereoselective reactions have been developed to synthesize chiral compounds containing the 4-chlorophenoxy moiety.
A significant example is the dynamic kinetic resolution (DKR) of racemic α-bromobutanoic acid. researchgate.net In this process, the racemic acid is first converted to an ester using a chiral auxiliary, such as an amide of (S)-lactic acid. The subsequent nucleophilic substitution, where the bromine atom is displaced by 4-chlorophenoxide, proceeds with high diastereoselectivity. This key step, which forms the C-O ether bond, results in the formation of (4-chlorophenoxy)butanoyl esters with a significant preference for one diastereomer. Subsequent hydrolysis yields the (R)-enantiomer of 2-(4-chlorophenoxy)butanoic acid, an antilipidemic agent. researchgate.net
Another advanced approach involves the cobalt-catalyzed photoreductive desymmetrization for creating axially and centrally chiral diaryl ethers. acs.org This method has been applied to synthesize a diaryl ether containing a 4-chlorophenyl group (compound 34 in the study) with excellent diastereo- and enantioselectivity. The reaction couples a prochiral starting material with an aryl halide under the influence of a cobalt catalyst, a chiral phosphine ligand ((S,S)-BDPP), and a photosensitizer under blue LED irradiation. This strategy provides efficient access to complex chiral diaryl ethers that are otherwise difficult to synthesize. acs.org
Table 4: Diastereoselective Synthesis Involving a 4-Chlorophenoxy Group
| Reaction Type | Key Transformation | Chiral Influence | Outcome | Reference |
|---|---|---|---|---|
| Dynamic Kinetic Resolution | Nucleophilic substitution of an α-bromoester with 4-chlorophenoxide | Chiral lactamide (B1674226) auxiliary | High diastereoselectivity in ether formation | researchgate.net |
Green Chemistry Approaches to this compound Synthesis
In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. The synthesis of this compound and its derivatives has benefited from these advancements.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. An efficient, ligand-free, and catalyst-free synthesis of nonsymmetrical diaryl ethers, including 4-chlorophenyl phenyl ether, has been developed using microwave heating. dergipark.org.tr This method involves the reaction of phenols with nitroarenes. The Ullmann condensation, a classic method for diaryl ether synthesis, has also been significantly improved with microwave assistance. researchgate.netresearchgate.net Microwave-assisted Ullmann coupling has been successfully used to synthesize macrocyclic diaryl ethers, demonstrating improved yields and dramatically reduced reaction times compared to traditional heating methods. researchgate.net
Solvent-Free Synthesis: Eliminating volatile organic solvents is a key goal of green chemistry. Mechanochemistry, particularly ball milling, provides a solvent-free alternative for organic synthesis. An easy and solvent-free method for synthesizing 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) has been achieved by grinding 4-chlorophenyl hydrazine and methyl acrylate (B77674) in a ball mill with a base. scirp.org This method avoids the strict anhydrous conditions and strong bases required in conventional solution-phase reactions. scirp.org Similarly, solvent-free Claisen-Schmidt condensations for producing chalcones, which can be precursors to this compound derivatives, have been performed by simply grinding the reactants with a solid base like NaOH.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is an effective green methodology that facilitates reactions between reagents in immiscible phases, thereby eliminating the need for expensive, anhydrous, or hazardous solvents. mdpi.comgoogle.com This technique has been applied to the synthesis of various ether derivatives. For instance, the cycloalkylation of 4-chlorophenylacetonitrile with 1,3-dibromopropane, a step in the synthesis of Sibutramine, proceeds in good yield under PTC conditions, which minimizes side reactions. google.com The synthesis of sulfides and ethers using PTC is well-established, often employing quaternary ammonium salts as catalysts to shuttle anions from an aqueous or solid phase into an organic phase for reaction. mdpi.com
Catalytic Methods in this compound Synthesis and Transformation
The synthesis of this compound and its related analogues is often accomplished through catalytic methods that enhance reaction efficiency, yield, and selectivity. These methods are broadly categorized into phase-transfer catalysis, which facilitates reactions between different phases, and transition metal-mediated syntheses, which utilize metal complexes to catalyze carbon-oxygen bond formation.
Phase-Transfer Catalysis Applications
Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous phase and an organic phase. slideshare.netcambridge.org This methodology is particularly effective for the Williamson ether synthesis, which remains one of the most common and versatile methods for preparing ethers. wikipedia.orgresearchgate.net In the context of synthesizing aryl ethers like this compound, PTC enables the transfer of a nucleophile (such as a phenoxide ion) from an aqueous or solid phase into an organic phase where it can react with an aryl halide. fzgxjckxxb.comptfarm.pl
The fundamental principle of PTC involves a phase-transfer catalyst, commonly a quaternary ammonium or phosphonium (B103445) salt, which forms a lipophilic ion pair with the reactant anion. slideshare.net This ion pair is soluble in the organic phase, allowing it to migrate from the aqueous/solid phase or the interface into the organic medium to react with the substrate. cambridge.orgptfarm.pl This technique avoids the need for expensive, anhydrous, and polar solvents and can often be performed under milder conditions with simpler workup procedures. ptfarm.pl
The Williamson ether synthesis of this compound via PTC would typically involve the reaction of 4-chlorophenol with a suitable alkylating agent or, more commonly for diaryl ethers, the reaction of a phenoxide with 1,4-dichlorobenzene. The catalyst facilitates the transfer of the phenoxide anion into the organic phase containing the chloro-aromatic compound.
Table 1: Components of a Typical Liquid-Liquid Phase-Transfer Catalysis System for Aryl Ether Synthesis
| Component | Role | Common Examples |
| Aqueous Phase | Source of the nucleophile and base. | Sodium hydroxide or potassium hydroxide solution, Phenoxide salt. |
| Organic Phase | Contains the substrate and dissolves the catalyst-anion complex. | Toluene, Dichloromethane, Chlorobenzene. |
| Substrate | The electrophile undergoing nucleophilic attack. | 1,4-Dichlorobenzene, 4-Chloro-nitrobenzene. |
| Nucleophile Precursor | The compound that forms the reactive anion. | Phenol, 4-Chlorophenol. |
| Phase-Transfer Catalyst | Transports the nucleophile into the organic phase. | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydroxide, Crown ethers, Polyethylene glycols (PEGs). fzgxjckxxb.com |
The efficiency of PTC can be influenced by several factors, including the structure of the catalyst, the choice of solvent, the concentration of the base, and the reaction temperature. For instance, the use of concentrated sodium hydroxide (e.g., 50% aqueous solution) is common, but in some cases, a lower concentration may be used to minimize side reactions like the hydrolysis of the catalyst or substrate. phasetransfercatalysis.com The coupling of PTC with microwave technology has also been shown to significantly reduce reaction times and improve yields. cambridge.org
Transition Metal-Mediated Syntheses
Transition metals, particularly copper and palladium, are pivotal in catalyzing the formation of diaryl ether linkages, providing powerful alternatives to traditional nucleophilic aromatic substitution, which often requires harsh conditions and activated substrates.
Ullmann Condensation
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classic method for forming diaryl ethers through the copper-promoted coupling of an aryl halide with a phenol. wikipedia.orgchemeurope.comunion.edu The reaction typically requires stoichiometric amounts of copper or copper salts (like CuI or Cu₂O) and is often performed at high temperatures (frequently over 200°C) in polar, aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). wikipedia.orggoogle.com
The general reaction involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org While traditional Ullmann conditions are harsh, modern advancements have introduced ligand-accelerated catalysis, which allows the reaction to proceed under milder conditions. chemeurope.com
A patented method for the preparation of this compound exemplifies a typical Ullmann reaction.
Table 2: Example of Ullmann Synthesis for this compound
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Reference |
| Phenol | p-Dichlorobenzene | Cuprous chloride (CuCl) | N,N-Dimethylacetamide | 140-200°C | 80.6% | google.com |
This method highlights the industrial applicability of the Ullmann condensation for producing chlorinated diphenyl ethers. The reaction conditions, while robust, demonstrate the effectiveness of copper catalysis in achieving high yields. google.com
Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the synthesis of aryl ethers (C-O bond formation). organic-chemistry.orgwikipedia.org This methodology serves as a significant alternative to the often harsh conditions of the Ullmann condensation. chemeurope.comorganic-chemistry.org The reaction couples aryl halides or triflates with alcohols or phenols and is known for its high functional group tolerance and generally milder reaction conditions compared to copper-catalyzed methods. wikipedia.orgwikipedia.org
The catalytic cycle typically involves:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex.
Deprotonation/Metathesis: The alcohol or phenol (R-OH) coordinates to the palladium center, and a base facilitates the formation of a palladium-alkoxide complex.
Reductive Elimination: The diaryl ether (Ar-O-R) is formed, regenerating the palladium(0) catalyst.
The success of the Buchwald-Hartwig etherification is highly dependent on the choice of phosphine ligand coordinated to the palladium center. Different generations of ligands have been developed to improve the scope and efficiency of the reaction.
Table 3: Ligand Generations in Buchwald-Hartwig Coupling Reactions
| Ligand Type | Examples | Characteristics | Reference |
| First-Generation | Monodentate phosphines (e.g., P(o-tolyl)₃) | Initially successful for coupling aryl bromides with secondary amines. | wikipedia.org |
| Bidentate Phosphines | BINAP, DPPF | Offered improved rates and yields; extended the reaction to primary amines and aryl iodides. | wikipedia.org |
| Sterically Hindered Ligands | Biarylphosphines (e.g., XPhos, SPhos) | Highly effective for a broad range of substrates, including less reactive aryl chlorides, and allow for milder reaction conditions. | organic-chemistry.org |
The Buchwald-Hartwig reaction represents a versatile and modern approach to the synthesis of diaryl ethers like this compound, offering a broad substrate scope and milder conditions that are often preferred in pharmaceutical and fine chemical synthesis. wikipedia.orgorganic-chemistry.org
Reaction Mechanisms and Chemical Transformations
Mechanistic Studies of 4-Chlorophenyl Ether Hydrolysis
The hydrolysis of this compound, involving the cleavage of the ether bond by water, is a critical aspect of its environmental persistence.
Studies on the environmental fate of this compound suggest that spontaneous hydrolysis is not a significant degradation pathway. epa.gov The compound is generally resistant to hydrolysis under typical environmental conditions. epa.gov This stability is attributed to the strength of the aryl-ether bond. While detailed kinetic studies for the spontaneous hydrolysis of this compound are not extensively available, research on related but more reactive compounds, such as 4-chlorophenyl isocyanate, shows that hydrolysis can proceed through complex, multi-step processes. rsc.orgrsc.org However, due to the different functional groups, these mechanisms are not directly transferable to the ether. The general consensus for this compound is that its potential for persistence in natural surface waters is notable, partly due to its resistance to hydrolysis. epa.gov
For hydrolysis reactions in general, water concentration is a critical factor influencing reaction rates. In studies of other aryl compounds, the rate of hydrolysis often shows a complex, non-linear dependence on the concentration of water, especially in mixed solvent systems. researchgate.net This suggests that water can play multiple roles, acting not only as a nucleophile but also as a catalyst by stabilizing transition states through hydrogen bonding. researchgate.net For the hydrolysis of certain isocyanates in diethyl ether, for instance, the reaction rates depend on the third power of the stoichiometric water concentration, which has been interpreted as the involvement of cyclic transition states incorporating trimeric water clusters. rsc.orgrsc.orgresearchgate.net Although specific data for this compound is lacking, it is plausible that any potential hydrolysis would be similarly influenced by the organization of water molecules at the reaction interface.
Kinetics of Spontaneous Hydrolysis
Oxidative Transformation Mechanisms
Oxidative processes, particularly those involving highly reactive species, are more effective than hydrolysis in degrading this compound.
Photocatalytic degradation represents a significant pathway for the transformation of this compound. In the presence of a photocatalyst like Titanium dioxide (TiO₂) and UV light, the compound can be broken down. Studies on the related compound chlorfenapyr, which contains a this compound moiety, provide insight into these pathways. The degradation often follows pseudo-first-order kinetics. nih.govresearchgate.net
Two primary degradation pathways have been proposed based on intermediate products identified via gas chromatography-mass spectrometry (GC-MS): nih.govresearchgate.net
Cleavage of the ether linkage to form more complex intermediates which subsequently break down.
Initial modification of other parts of the molecule (like debromination in the case of chlorfenapyr) followed by ether bond cleavage. nih.govresearchgate.net
These pathways ultimately lead to the formation of simpler aromatic compounds like 4-chlorobenzoic acid, which can be further mineralized into inorganic ions and carbon dioxide. nih.gov Photoreaction of 4-chlorophenyl phenyl ether in a methanol (B129727) solution has been observed, with 38% of the compound reacting after 88 hours of photolysis. nih.gov
Table 1: Identified Intermediates in the Photocatalytic Degradation of the Related Compound Chlorfenapyr This table is based on degradation pathways of a molecule containing the this compound structure.
| Intermediate Compound | Role in Pathway | Reference |
|---|---|---|
| Pyrrole-alph-carboxylic acid | Formed after initial ether group cleavage | nih.gov |
| 4-Chlorophenylglycine | Formed after pyrrole (B145914) group breakdown or debromination/ether cleavage | nih.govresearchgate.net |
| 4-Chlorobenzoic acid | Degradation product of glycine (B1666218) intermediates | nih.gov |
The reaction with photochemically produced hydroxyl (•OH) radicals is a key transformation pathway for this compound in the atmosphere. The estimated half-life for this atmospheric reaction is approximately 1.3 days. nih.gov In aquatic systems, however, oxidation is considered a less important fate process compared to its potential persistence. epa.gov
The mechanism of •OH-mediated reactions typically involves the addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, often leading to ring-opening and the formation of various smaller organic compounds. nih.gov Another possible mechanism is hydrogen atom abstraction from the molecule. researchgate.net The reaction rates for •OH with aromatic compounds are generally very high, often in the range of 10⁹ M⁻¹s⁻¹. researchgate.net
Photocatalytic Degradation Pathways
Cleavage Reactions of Ether Linkages
The cleavage of the C-O bond in aryl ethers is a challenging but important chemical transformation. For phenyl ethers, this reaction typically requires strong reagents or catalytic systems due to the bond's stability.
Acidic cleavage using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a classic method. pearson.com The mechanism involves the protonation of the ether oxygen, making it a better leaving group. A nucleophile (Br⁻ or I⁻) then attacks the less sterically hindered carbon atom adjacent to the oxygen. For a phenyl ether, this attack occurs on the non-aromatic carbon, breaking the ether bond to produce a phenol (B47542) and an alkyl halide. pearson.com Due to the stability of the phenolic C-O bond, phenol does not react further.
Catalytic methods are also employed. For instance, studies on lignin (B12514952) model compounds, which contain similar β-O-4 aryl ether linkages, show that cleavage can be achieved using metal catalysts. rsc.orgresearchgate.net Acid-catalyzed cleavage of these model compounds is significantly accelerated by the presence of a phenolic hydroxyl group, which stabilizes a key carbocation intermediate. acs.org Since this compound lacks this group, its acid-catalyzed cleavage is expected to be slower than that of its phenolic analogues. acs.org
Table 2: General Products of Phenyl Ether Cleavage Reactions
| Reaction Type | Reagents | General Products | Reference |
|---|---|---|---|
| Acidic Cleavage | HBr or HI | Phenol + Alkyl Halide | pearson.com |
| Hydrogenolysis | Metal Catalyst (e.g., Co-Zn/Beta) + H₂ | Phenols, Aromatic Hydrocarbons | rsc.org |
Acidic Cleavage Mechanisms (SN1, SN2, E1)
Other Significant Chemical Reactions
Beyond ether cleavage, the this compound scaffold can undergo various other chemical transformations, primarily involving the aromatic rings.
Further chlorination of this compound has been studied to understand the directing effects of the existing substituents (the chlorine atom and the phenoxy group). When this compound is subjected to further chlorination, substitution occurs on the second aromatic ring. acs.org The incoming chlorine atom is directed to either the 3-position or the 4'-position, leading to a mixture of 3,4-dichlorophenyl ether and 4,4'-dichlorophenyl ether. acs.org Similarly, bromination and nitration of this compound also yield a mixture of 3,4- and 4,4'-disubstituted products. acs.org However, iodination with iodine chloride results in the formation of only 4-chloro-4'-iodophenyl ether. acs.org These studies demonstrate the activating and directing effects of the phenoxy group and the deactivating but ortho-, para-directing effect of the chlorine atom.
The this compound structure can serve as a scaffold for the synthesis of more complex molecules through functional group interconversions. While specific examples directly on the this compound scaffold are not extensively detailed in the provided context, general principles of functional group interconversion can be applied. For instance, if a nitro group were introduced onto one of the rings (as in 4-chloro-4'-nitrophenyl ether), it could be reduced to an amino group, which could then be further modified. acs.org Similarly, other functional groups can be introduced and transformed. For example, the conversion of alcohols to sulfonic esters and then to other functional groups like halides or azides is a common strategy in organic synthesis. ub.eduvanderbilt.edu Chalcone (B49325) scaffolds, which can contain ether linkages, are often modified by decorating the aromatic rings with various functional groups to develop new bioactive compounds. nih.gov The synthesis of highly substituted phenols can also be achieved through cycloaddition cascades that result in a phenyl ether intermediate, which is then converted to the final phenol product. oregonstate.edu
Environmental Chemistry and Degradation Pathways of 4 Chlorophenyl Ether
Biodegradation Pathways in Aquatic and Soil Environments
The breakdown of 4-chlorophenyl ether in the environment is significantly influenced by microbial activity, which varies greatly depending on the specific conditions of the aquatic or soil system.
Studies indicate that this compound is susceptible to biodegradation in both soil and water environments. nih.gov However, the rate and extent of this degradation are highly dependent on the microbial populations present and their prior adaptation to the compound. For instance, one study measuring the theoretical biological oxygen demand in water over a ten-day period observed a 62% demand, suggesting significant microbial metabolism. nih.gov In contrast, another experiment using settled domestic wastewater as the microbial inoculum found no significant biodegradation (0%) over a five-day period. nih.gov This resistance was overcome with subsequent exposure; biodegradation increased to 36% by the second subculture, though it declined again in the third, indicating complex microbial population dynamics. nih.gov These findings underscore that while microorganisms capable of degrading this compound exist, their presence and efficacy are not guaranteed in all environments.
Table 1: Microbial Biodegradation of this compound
| Test Condition | Inoculum Source | Duration | Biodegradation |
|---|---|---|---|
| Biological Oxygen Demand | Water (unspecified) | 10 days | 62% of theoretical |
| Static Culture Flask | Settled Domestic Wastewater | 5 days | 0% |
| Static Culture Flask (2nd Subculture) | Settled Domestic Wastewater | 7 days | 36% |
Acclimated sewage sludge has been shown to be particularly effective at degrading this compound, demonstrating a rapid breakdown of the compound. nih.govepa.gov In activated sludge environments where microbial communities have adapted to the presence of the chemical, the degradation can be swift, with one study measuring a half-life of approximately 4 hours. nih.govchemicalbook.com This rapid degradation in acclimated systems highlights the potential for using engineered biological treatment systems to effectively remove this pollutant from wastewater. epa.gov The process of acclimation allows for the selection and proliferation of specific microorganisms that can efficiently metabolize the compound, a phenomenon also observed with similar chlorinated phenols. fao.org
Despite its rapid degradation in acclimated sludge, this compound has the potential to persist in natural surface waters like rivers. nih.govepa.gov This persistence is largely due to the absence of suitably adapted microbial populations in these environments. nih.gov "River water die-away" experiments have demonstrated this variability and potential for persistence. In tests using water from two different locations in the Tittabawassee River, significant lag periods were observed before any degradation began. nih.gov One sample showed no detectable degradation for 120 hours, while the other showed no degradation for 312 hours. nih.gov Following these lag phases, achieving over 90% degradation took 264 hours in the first sample and 528 hours in the second. nih.gov This illustrates that in natural aquatic systems, where conditions are not optimized and microbial populations may not be pre-exposed, this compound can remain in the environment for extended periods. nih.govepa.gov
Role of Acclimated Sewage Sludge in Degradation
Photolytic Degradation Processes
Photolysis, or degradation by light, is another significant pathway for the breakdown of this compound in the environment, occurring in both the atmosphere and surface waters.
When released into the atmosphere, this compound is expected to undergo direct photochemical degradation. nih.gov The estimated half-life for its reaction with photochemically produced hydroxyl radicals is approximately 1.3 days. nih.gov
In aquatic systems, direct photolysis also occurs, although at a slower rate. The process involves the absorption of sunlight in the upper layers of the water column. nih.gov Laboratory experiments have been used to calculate the half-life of this compound in surface waters at a latitude of 40 degrees North, estimating it to be around 200 days in summer and over 400 days in winter. nih.gov While this indicates that photolysis contributes to its degradation, the process is slow and may be considered a minor fate process compared to biodegradation in acclimated systems. epa.govepa.gov Irradiation of the compound in a methanolic solution with UV light (λ >290 nm) resulted in dechlorination and the formation of diphenyl ether. chemicalbook.comepa.gov In an aqueous solution containing acetonitrile, photolysis yielded 4-hydroxybiphenyl ether and chloride ions. chemicalbook.com
Table 2: Photolytic Degradation Half-Life of this compound
| Environment | Condition | Estimated Half-Life |
|---|---|---|
| Atmosphere | Reaction with hydroxyl radicals | 1.3 days |
| Surface Water (40° N Latitude) | Summer | 200 days |
| Surface Water (40° N Latitude) | Winter | >400 days |
| Activated Sludge | Biodegradation | 4.0 hours |
The photochemical degradation of this compound is driven by its ability to absorb ultraviolet (UV) radiation. The compound exhibits a maximum UV absorption at a wavelength of 293 nm when measured in methanol (B129727). nih.govepa.gov This absorption of UV energy, particularly in the range of sunlight that penetrates the Earth's atmosphere (wavelengths greater than 290 nm), is what initiates the photochemical reactions. epa.gov The absorbed energy excites the molecule, making it susceptible to reactions like the cleavage of the carbon-chlorine bond, leading to its degradation into other substances. nih.govepa.gov Therefore, the UV absorption spectrum of this compound is a critical factor determining its susceptibility to direct photolysis in the environment. nih.gov
Direct Photolysis in Water and Atmosphere
Sorption and Distribution in Environmental Compartments
The movement and partitioning of this compound in the environment are significantly influenced by its tendency to sorb to solids. With a high octanol-water partition coefficient (log Kow = 4.08), the compound displays a marked preference for organic materials over aqueous phases. nih.gov
Adsorption to Sediment and Suspended Matter
This compound is expected to adsorb to sediment and suspended particulate matter upon its release into aquatic environments. nih.gov This process is a key factor in its distribution, as sorption to organic-rich sediments has been demonstrated. epa.gov The affinity for solid phases means that much of the compound introduced into the water column will likely associate with organic particles, which then settle and become part of the sediment layer. gov.bc.ca
The primary mechanism for this adsorption is the compound's hydrophobicity, which drives it out of the water and onto the surface of organic detritus. nih.gov Polychlorinated diphenyl ethers (PCDEs), a class of compounds to which this compound belongs, generally tend to accumulate in sediment more than in water due to this characteristic. mdpi.com Adsorption to clay particles is also considered highly probable, facilitated by the polarity of the ether bond and the carbon-halogen bond, as well as the planar geometry of the molecule which may allow it to intercalate within layered clay structures. nih.gov
Sediment-to-Water Distribution Ratios
The partitioning between sediment and water can be quantified by the sediment-to-water distribution ratio (KD). acs.org For this compound, a specific distributional ratio between the amount bound to suspended solids or sediment and the amount in the water column has been reported. nih.govnih.gov This ratio provides direct evidence for the compound's strong tendency to sorb to particulate matter. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Sediment/Suspended Solids-to-Water Ratio | 4:1 | nih.govnih.gov |
Volatilization Studies and Atmospheric Transport
Volatilization from water surfaces is considered a potentially important environmental fate process for this compound. nih.govepa.gov However, some sources describe the role of volatilization as uncertain. epa.gov The estimated volatilization half-life from a model pond, which accounts for adsorption, is 39 days. nih.gov
Once in the atmosphere, this compound is subject to degradation. The primary atmospheric degradation mechanism is reaction with photochemically produced hydroxyl radicals. nih.gov Direct photolysis is also expected to be an important fate process, as the compound absorbs light at wavelengths greater than 290 nm. nih.gov For related compounds like 4-bromophenyl phenyl ether, the potential for long-range atmospheric transport is estimated to be in the range of 100 to 1,000 kilometers. noaa.gov
| Parameter | Value | Source |
|---|---|---|
| Estimated Volatilization Half-Life (Model Pond) | 39 days | nih.gov |
| Estimated Atmospheric Half-Life (vs. Hydroxyl Radicals) | 1.3 days | nih.gov |
Bioaccumulation Potential in Aquatic Organisms
Bioaccumulation of this compound in fish has been demonstrated through experimental studies. epa.gov The potential for a chemical to accumulate in aquatic organisms is often indicated by its Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. europa.eu A high BCF value suggests a significant potential for bioaccumulation.
An experimentally determined BCF has been reported for this compound, confirming its tendency to accumulate in aquatic life. nih.gov This is consistent with the behavior of many persistent organic pollutants that accumulate in the fatty tissues of living organisms. mdpi.com For comparison, related compounds like bis(4-chlorophenyl) sulfone have also been shown to bioaccumulate and even biomagnify in aquatic food chains, with measured Biomagnification Factors (BMF) greater than 1 in fish-eating birds. nih.gov
| Parameter | Organism | Value | Source |
|---|---|---|---|
| Bioconcentration Factor (BCF) | Fish | 690 | nih.gov |
Comparative Environmental Fate Studies with Related Halogenated Compounds
The environmental behavior of this compound can be further understood by comparing it to other halogenated compounds with similar structural features, particularly those used as pesticides.
Analogs in Pesticide Degradation Research (e.g., Fenvalerate, Chlorfenapyr)
Fenvalerate: This synthetic pyrethroid insecticide contains a 4-chlorophenyl group, similar to this compound. niphm.gov.in Fenvalerate is characterized by its extremely low water solubility and a very strong tendency to bind to soil particles, with a reported organic carbon-water (B12546825) partitioning coefficient (Koc) of 215,000. This high hydrophobicity and sorption potential make it relatively immobile in soil, reducing the likelihood of groundwater contamination but indicating a potential for accumulation in soil and sediment. This strong binding behavior is analogous to the demonstrated sorption of this compound to sediments. epa.gov
Chlorfenapyr: This insecticide is an arylpyrrole derivative that also contains a 4-chlorophenyl group. nih.gov Its environmental degradation has been studied, revealing multiple pathways. nih.gov Under photocatalytic conditions, degradation can proceed through the cleavage of the ether group or via debromination followed by cleavage of the ether group. nih.gov These degradation pathways, which involve breaking down the core structure and altering functional groups, provide insight into the potential transformations that this compound might undergo in the environment, particularly through photolysis. nih.govnih.gov Like this compound, chlorfenapyr's environmental fate is a subject of interest due to its widespread application and potential for adverse effects. nih.gov
Relation to DDT-Related Pollutants and PCB Metabolites
The environmental significance of this compound is underscored by its structural relationship to two major classes of persistent organic pollutants: dichlorodiphenyltrichloroethane (DDT) and its metabolites, and polychlorinated biphenyls (PCBs) and their metabolites. While not a direct metabolic product of either, this compound shares key structural motifs and physicochemical properties that place it within the broader context of these well-studied contaminants.
Structural Analogy with Polychlorinated Biphenyls (PCBs):
This compound is a member of the polychlorinated diphenyl ethers (PCDPEs). This class of compounds is structurally analogous to polychlorinated biphenyls (PCBs). accustandard.com The primary structural difference is the presence of an oxygen atom forming an ether bridge between the two phenyl rings in PCDPEs, whereas in PCBs, the rings are joined by a direct carbon-carbon bond. accustandard.com Despite this difference, PCDPEs exhibit physicochemical properties similar to PCBs, as well as to other persistent pollutants like polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). accustandard.com
The environmental pathways of these compound classes can be linked. For instance, PCDPEs have been identified as impurities in chlorophenol products and were also formed in PCB transformer oil, indicating a potential for co-contamination in the environment. accustandard.com PCBs are known to be metabolized in organisms into forms such as hydroxylated PCBs (OH-PCBs) and methyl sulfone PCBs (MeSO₂-PCBs). diva-portal.orgnih.govnih.gov These metabolites, particularly OH-PCBs, are formed through cytochrome P450-mediated hydroxylation. p2infohouse.org Although the specific metabolic pathways differ, the presence of chlorinated phenyl rings is a common feature uniting these pollutant classes.
Shared Moieties with DDT and its Metabolites:
The link to DDT and its derivatives stems from the shared presence of the 4-chlorophenyl group. The insecticide DDT is chemically known as 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane. iarc.frnih.gov In the environment, DDT degrades into more persistent metabolites, principally p,p'-DDE (1,1-dichloro-2,2-bis(4-chlorophenyl)ethene) and p,p'-DDD (1,1-dichloro-2,2-bis(4-chlorophenyl)ethane). diva-portal.orgnih.govresearchgate.net
Both this compound and these DDT-related compounds contain one or more 4-chlorophenyl substructures. This shared chemical feature is significant in understanding potential environmental interactions and analytical profiles. For example, some degradation pathways for DDT can yield 4,4'-dichlorobenzophenone (B107185) (DBP), another compound built on two 4-chlorophenyl groups. researchgate.net While there is no evidence to suggest this compound is a direct metabolite of DDT, their structural commonalities are relevant for assessing environmental behavior and potential biological interactions. Bis(4-chlorophenyl) sulfone (BCPS), another environmental contaminant, also shares this structural resemblance to p,p'-DDT due to its two para-chlorinated phenyl rings. diva-portal.org
The following tables provide a comparative overview of these related compounds.
Table 1: Structural Comparison of this compound and Related Pollutants
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 4-Chlorophenyl phenyl ether | C₁₂H₉ClO | 204.65 | Two phenyl rings linked by an ether bond; one ring is chlorinated at the para-position. accustandard.com |
| Polychlorinated Biphenyl (PCB) | C₁₂H₁₀-ₓClₓ | Variable | Two phenyl rings linked by a direct C-C bond, with variable chlorine substitution. accustandard.com |
| p,p'-DDT | C₁₄H₉Cl₅ | 354.49 | Two 4-chlorophenyl groups attached to a central trichloroethane structure. iarc.frcdc.gov |
| p,p'-DDE | C₁₄H₈Cl₄ | 318.03 | A metabolite of DDT; two 4-chlorophenyl groups attached to a dichloroethene structure. cdc.govnih.gov |
| p,p'-DDD | C₁₄H₁₀Cl₄ | 320.04 | A metabolite of DDT; two 4-chlorophenyl groups attached to a dichloroethane structure. nih.govcdc.gov |
Table 2: Major Environmental Metabolites of DDT and PCBs
| Parent Pollutant | Key Metabolite(s) | Chemical Name of Metabolite |
| p,p'-DDT | p,p'-DDE | 1,1-dichloro-2,2-bis(4-chlorophenyl)ethene diva-portal.org |
| p,p'-DDD | 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane diva-portal.orgnih.gov | |
| Polychlorinated Biphenyls (PCBs) | OH-PCBs | Hydroxylated Polychlorinated Biphenyls nih.govp2infohouse.org |
| MeSO₂-PCBs | Methylsulfonyl Polychlorinated Biphenyls diva-portal.orgnih.gov |
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-Chlorophenyl ether. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.
¹H NMR Applications
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in this compound. The spectrum displays signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons.
The protons on the two aromatic rings of this compound give rise to a complex multiplet in the aromatic region of the spectrum, typically between δ 6.8 and 7.4 ppm. Specifically, the protons on the phenoxy ring and the chlorophenyl ring, although in similar electronic environments, can often be resolved, appearing as distinct multiplets.
Table 1: Representative ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.8 - 7.4 | Multiplet (m) |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer frequency used.
¹³C NMR Applications
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals. bhu.ac.in
The ¹³C NMR spectrum of this compound shows signals corresponding to the aromatic carbons. The carbon atoms attached to the chlorine and oxygen atoms (ipso-carbons) have characteristic chemical shifts due to the electronegativity of these substituents.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-Cl | ~129 |
| C-O (chlorinated ring) | ~155 |
| C-O (unsubstituted ring) | ~157 |
| Other Aromatic Carbons | 118 - 130 |
Note: These are approximate values and can vary based on experimental conditions.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, helping to assign the signals within each multiplet.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the two aromatic rings through the ether linkage and for assigning the quaternary (non-protonated) carbon signals.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.
The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. libretexts.org Key absorptions include:
C-O-C Stretching: The ether linkage gives rise to a strong, characteristic absorption band. For aryl ethers, this typically appears in the region of 1270-1230 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch).
C-Cl Stretching: A moderate to strong absorption corresponding to the carbon-chlorine bond stretch is expected, typically in the range of 1090-1080 cm⁻¹.
Aromatic C-H Stretching: These absorptions appear above 3000 cm⁻¹.
Aromatic C=C Stretching: Multiple sharp bands are observed in the 1600-1450 cm⁻¹ region, which are characteristic of the aromatic rings.
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorptions in the 900-675 cm⁻¹ region. For a para-disubstituted ring, a strong band is expected around 830 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | >3000 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1270-1230 | Strong |
| Symmetric C-O-C Stretch | 1075-1020 | Strong |
| C-Cl Stretch | 1090-1080 | Medium-Strong |
| para-Substituted C-H Bend | ~830 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores.
For this compound, the aromatic rings and the ether linkage constitute the primary chromophore. The UV spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), shows absorption maxima that are characteristic of substituted benzene (B151609) rings. The UV spectra of 4-chlorophenyl phenyl ether in methanol exhibit lambda max values at 279 and 293 nm. nih.gov These absorptions are attributed to π → π* transitions within the aromatic system.
Mass Spectrometry (MS) for Fragmentation and Molecular Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern. nist.gov
In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight (204.65 g/mol ). nist.gov Due to the presence of a chlorine atom, a characteristic isotopic pattern is observed for the molecular ion and any chlorine-containing fragments, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of this compound under electron ionization (EI) conditions involves the cleavage of the ether bond and fragmentation of the aromatic rings. Common fragmentation patterns for ethers include cleavage of the C-C bond next to the oxygen atom. arizona.edu Aromatic ethers can lose the alkyl group to form a C₆H₅O⁺ ion. du.ac.in
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Identity |
| 204/206 | [M]⁺ (Molecular ion) |
| 141 | [M - C₆H₅]⁺ or [M - C₆H₄Cl]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
| 77 | [C₆H₅]⁺ |
The base peak in the spectrum is often the molecular ion at m/z 204. nih.gov Other significant peaks arise from the loss of the phenyl or chlorophenyl radicals. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive identification of this compound by providing its exact molecular mass. The monoisotopic mass of this compound is 204.034 g/mol . contaminantdb.ca This high level of mass accuracy allows for the unambiguous determination of its elemental composition, which is C12H9ClO. nist.gov HRMS is also instrumental in structural elucidation by analyzing the fragmentation patterns of the molecule. scielo.org.za For instance, in studies of related complex molecules, HRMS has been used to confirm the structures of synthesized compounds containing the 4-chlorophenyl moiety. scielo.org.zarsc.org
Table 1: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H9ClO |
| Monoisotopic Mass | 204.034 g/mol |
| Molecular Weight | 204.65 g/mol |
Data sourced from ContaminantDB and PubChem. contaminantdb.canih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for analyzing this compound and its degradation products. lcms.czresearchgate.net In environmental and metabolic studies, GC-MS has been employed to identify catabolites formed during the breakdown of related chlorinated compounds. For example, in the degradation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE), GC-MS analysis of culture extracts identified several breakdown products, including 4-chlorobenzoic acid. asm.org Similarly, studies on the transformation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD) by bacteria have used GC-MS to identify various chlorinated metabolites. oup.com The mass spectrometer fragments the eluted compounds and provides a mass spectrum, which serves as a molecular fingerprint, allowing for the identification of unknown degradation products by comparing them to spectral libraries. nist.govasm.org
U.S. EPA Method 625 is a standardized GC-MS method for the analysis of base/neutral extractable compounds, including 4-Chlorophenyl phenyl ether, in municipal and industrial discharges. nih.gov This method has a detection limit of 4.2 µg/L for 4-Chlorophenyl phenyl ether. nih.gov Another relevant method, EPA 8270, also utilizes GC-MS for the determination of semi-volatile organic compounds. lcms.czthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer a sensitive and specific method for the analysis of compounds that may not be suitable for GC due to low volatility or thermal instability. While less common for this compound itself, which is amenable to GC, LC-MS is a critical tool for analyzing more complex molecules containing the this compound structure or its derivatives in various matrices. avantorsciences.comnih.gov For example, a sensitive LC-MS/MS method was developed for the determination of 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine in human plasma and urine, demonstrating the technique's applicability for complex biological samples. nih.gov The power of LC-MS lies in its ability to separate compounds in the liquid phase before they are ionized and detected by the mass spectrometer, providing both retention time and mass-to-charge ratio for high-confidence identification. nih.gov
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation of this compound from complex mixtures and for its precise quantification.
Gas Chromatography (GC) Methodologies
Gas chromatography is the most widely used technique for the analysis of this compound, a semi-volatile organic compound. epa.govitesm.mx Standardized methods, such as U.S. EPA Method 611 and Method 8111, have been established for its determination in various environmental samples. nih.govepa.govsynectics.net These methods specify the column type, detector, and operating conditions for reliable analysis.
Method 611, designed for haloethers in municipal and industrial discharges, uses a packed glass column (3% SP-1000 on Supelcoport) with a halide-specific detector like an electrolytic conductivity or microcoulometric detector. nih.govsynectics.net Method 8111 provides guidance for using a wide-bore capillary column with an electron capture detector, which is highly sensitive to halogenated compounds. epa.gov Dichlorobenzenes are noted as potential co-eluting interferences in GC analysis, which may require the use of a second, different column for confirmation. epa.govsynectics.net
Table 2: EPA GC Methods for this compound Analysis
| Method | Column Packing | Detector | Detection Limit |
|---|---|---|---|
| EPA Method 611 | 3% SP-1000 on Supelcoport | Electrolytic Conductivity or Microcoulometric | 3.9 µg/L |
| EPA Method 625 (GC-MS) | 3% SP-2250 on Supelcoport | Mass Spectrometer | 4.2 µg/L |
Data sourced from PubChem. nih.gov
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. campoly.com While not used to analyze the this compound monomer itself, GPC is crucial for characterizing polymers that incorporate this chemical moiety into their structure. nih.govcapes.gov.br For instance, research on novel azo polymers synthesized from a derivative of 4-chlorophenyl phenyl ether utilized GPC to evaluate the molecular weight and molecular weight distribution of the resulting polymers. nih.gov GPC separates molecules based on their size in solution; larger polymer molecules elute faster than smaller ones. campoly.comepa.gov This allows for the determination of parameters like number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which are critical for understanding the physical and mechanical properties of the polymer. capes.gov.br
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure
X-ray Diffraction (XRD) and single-crystal X-ray crystallography are definitive methods for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise information on bond lengths, bond angles, and crystal packing. While a specific crystallographic study for this compound itself was not found in the search results, the technique has been extensively applied to derivatives and more complex molecules containing the 4-chlorophenyl group. scielo.org.zaresearchgate.net For example, the crystal structure of (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one was determined by single-crystal X-ray diffraction, confirming its molecular geometry and stereochemistry. scielo.org.za Similarly, the crystal structure of a nickel(II) complex with 1,2-bis(4-chlorophenyl)ethylene-1,2-dithiolato ligands has been elucidated, revealing details about its coordination geometry and molecular packing. iucr.org For dichotomous compounds like 4-Chlorophenyl hexadecyl ether, X-ray diffraction analysis has been used to study their mesomorphic (liquid crystal) behavior by examining the crystal packing. researchgate.net These studies highlight the power of XRD in providing fundamental structural information that underpins a compound's physical and chemical properties.
Advanced Spectroscopic Analyses and Coupling Techniques
The detailed structural elucidation and sensitive detection of this compound are achieved through advanced spectroscopic methods, particularly when coupled with chromatographic separation techniques. These hyphenated techniques provide a powerful tool for identifying and quantifying the compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. unodc.orgchemijournal.com In this technique, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. chemijournal.com The mass spectrometer provides highly specific spectral data, enabling the identification of individual compounds even in complex mixtures without prior isolation. unodc.org
Several standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), outline the parameters for GC-MS analysis of semi-volatile organic compounds, including this compound. epa.govnih.gov For instance, EPA Method 625 utilizes a glass column packed with 3% SP-2250 on Supelcoport, with helium as the carrier gas. The temperature program starts at 50°C, holding for 4 minutes, and then ramps at 8°C/min to a final temperature of 270°C. nih.gov Another approach, EPA Method 611, employs a different column (3% SP-1000 on Supelcoport) and a halide-specific detector, with a temperature program from 60°C to 230°C. nih.gov
The coupling of liquid chromatography with mass spectrometry (LC-MS) offers another robust analytical approach. pharmacyjournal.info This technique is particularly valuable for separating and identifying compounds in a liquid phase. pharmacyjournal.infoijpsjournal.com Isotope dilution LC-MS/MS methods, for example, use isotopically labeled internal standards, such as 4-Chlorophenyl phenyl-D5 ether, to enhance analytical detection and quantification.
Research has also explored the use of different carrier gases in GC-MS to optimize analysis. While helium is traditional, studies have investigated the use of hydrogen as a carrier gas, which can present challenges like in-source hydrogenation or dechlorination but also offers potential benefits. hpst.czhpst.cz The development of specialized ion sources, such as the Agilent HydroInert source, aims to mitigate these challenges and maintain analytical performance. hpst.cz
The data generated from these techniques are crucial for confirming the structure and purity of synthesized this compound. For example, in synthetic procedures like the Ullmann condensation, GC analysis is used to determine the content of the final product. google.com
Below are tables summarizing typical parameters and findings from advanced analytical methods for this compound and related compounds.
Interactive Data Table: GC-MS Parameters for Semi-Volatile Organic Compounds
| Parameter | EPA Method 625 | EPA Method 611 | Thermo Scientific ISQ GC-MS | Agilent GC/MS/MS with H2 Carrier |
| Column Type | Glass, 1.8 m x 2 mm ID, 3% SP-2250 on Supelcoport (100/120 mesh) nih.gov | Glass, 1.8 m x 2 mm ID, 3% SP-1000 on Supelcoport (100/120 mesh) nih.gov | Thermo Scientific TRACE GC Ultra with ISQ MS thermofisher.cn | Agilent 8890 GC with MS/MS hpst.cz |
| Carrier Gas | Helium at 30 ml/min nih.gov | Helium at 40 ml/min nih.gov | Helium thermofisher.cn | Hydrogen at 1.2 mL/min hpst.cz |
| Temperature Program | Isothermal at 50°C for 4 min, then 8°C/min to 270°C nih.gov | Isothermal at 60°C for 2 min, then 8°C/min to 230°C, hold for 4 min nih.gov | Not specified | 40°C (hold 0 min), ramp to final temp hpst.cz |
| Detector | Mass Spectrometer nih.gov | Electrolytic conductivity or microcoulometric nih.gov | Mass Spectrometer (scan speed 4,650 u/sec) thermofisher.cn | Mass Spectrometer (dMRM mode) hpst.cz |
| Injection Volume | 2 to 5 µL nih.gov | 2 to 5 µL nih.gov | 1 µL thermofisher.cn | 1 µL hpst.cz |
| Mass Range (m/z) | Not specified | Not applicable | 35 to 500 thermofisher.cn | Not specified |
| Detection Limit (p-chlorophenyl phenyl ether) | 10 µg/L (unlabeled compound, Method 1625) nih.gov | 3.9 µg/L nih.gov | Low detection limits achievable thermofisher.cn | Not specified |
Interactive Data Table: Research Findings on this compound Analysis
| Analytical Technique | Study Focus | Key Findings | Reference |
| GC-MS | Analysis of semi-volatile compounds | Demonstrated separation of closely eluting analytes and Gaussian peak shapes for late-eluting compounds. thermofisher.cn | thermofisher.cn |
| Isotope Dilution LC-MS/MS | Use of deuterated internal standards | The phenyl-D5 group in 4-Chlorophenyl phenyl-D5 ether serves as an effective internal standard. | |
| GC/MS with Hydrogen Carrier Gas | Method development for SVOCs | An Agilent HydroInert source can maintain calibration range and meet EPA method criteria when using H2 carrier gas. hpst.cz | hpst.cz |
| GC-MS | Analysis of waste samples | Extended working ranges of the mass spectrometer can reduce the need for sample dilutions. thermofisher.cn | thermofisher.cn |
| GC Analysis | Synthesis product confirmation | Gas chromatographic analysis confirmed a content of 99.3% for 4-chloro-phenyl ether in a synthesis product. google.com | google.com |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations on 4-Chlorophenyl Ether Systems
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of halogenated aromatic compounds like this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.
In computational studies of related aromatic ethers, a small HOMO-LUMO energy gap is often associated with higher reactivity and the potential for intramolecular charge transfer. For molecules containing a this compound moiety, the HOMO is typically distributed over the electron-rich phenyl rings and the ether oxygen, while the LUMO is often localized on the aromatic systems. Quantum chemical calculations are used to determine the specific regions and bonds that contribute most to these frontier orbitals, thereby identifying the likely sites for chemical reactions.
Table 1: Conceptual Data from Frontier Molecular Orbital Analysis
| Parameter | Significance | Typical Finding for Aromatic Ethers |
| E(HOMO) | Electron-donating ability | High energy value indicates a good electron donor. |
| E(LUMO) | Electron-accepting ability | Low energy value indicates a good electron acceptor. |
| ΔE (HOMO-LUMO Gap) | Chemical reactivity/stability | A small gap suggests high polarizability and reactivity. |
Theoretical vibrational analysis is performed to understand the molecular vibrations and to assign the bands observed in experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule in its optimized geometric state. These calculated spectra are often compared with experimental data, such as those obtained from Gas Chromatography/Matrix Isolation-Infrared Spectroscopy (GC/MI-IR), to confirm structural assignments. researchgate.net
For complex molecules containing the this compound structure, such as the fungicide difenoconazole, theoretical calculations help assign specific vibrational modes. nos-actus.fr For instance, the characteristic asymmetric stretching of the C-O-C ether linkage and the vibrations associated with the C-Cl bond on the phenyl ring can be precisely identified. nos-actus.frresearchgate.net
Table 2: Representative Vibrational Modes for this compound Moiety
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |
| C-H stretching (aromatic) | 3000 - 3100 | Stretching of hydrogen atoms on the phenyl rings. |
| C=C stretching (aromatic) | 1400 - 1600 | In-plane stretching of the carbon-carbon bonds in the phenyl rings. |
| C-O-C asymmetric stretch | 1200 - 1250 | Asymmetric stretching of the ether bridge. |
| C-Cl stretching | 1080 - 1100 | Stretching of the carbon-chlorine bond. |
| Phenyl ring vibrations | 800 - 1000 | Various bending and deformation modes of the aromatic rings. |
Note: The values are typical and can vary based on the specific computational method and basis set used.
Theoretical calculations are also used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Methods like the Gauge-Invariant Atomic Orbital (GIAO) and Continuous Set of Gauge Transformations (CSGT) are widely used for this purpose. researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can be correlated with experimental data to provide unambiguous structural elucidation. In studies of complex halogenated aromatic compounds, comparing calculated and experimental NMR spectra is a standard procedure for confirming the molecular structure.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface plots different potential values onto the electron density surface, with colors indicating charge distribution. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates the most positive regions (electron-poor, susceptible to nucleophilic attack).
For a molecule like this compound, MEP maps would show negative potential (red) localized around the electronegative oxygen and chlorine atoms and across the π-systems of the benzene (B151609) rings. Positive potential (blue) would be expected on the hydrogen atoms. Such maps are crucial for understanding intermolecular interactions and predicting sites of reactivity. researchgate.net
NMR Chemical Shift Predictions (GIAO, CSGT)
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In studies of related halogenated compounds like tetrabromobisphenol A, NBO analysis has shown significant hyperconjugative interactions. For example, a major stabilizing interaction involves the delocalization of lone pair (LP) electron density from the ether oxygen atom to the antibonding π* orbitals of the adjacent carbon-carbon bonds in the phenyl ring (LP(O) → π*(C-C)). This delocalization contributes to the stability of the molecule. NBO analysis can also quantify the natural charge on each atom, providing further insight into the electronic environment.
Quantum Chemical Calculations for Reactivity and Interaction Mechanisms
Quantum chemical calculations, particularly using DFT, are instrumental in elucidating reaction mechanisms, determining transition state structures, and calculating activation energy barriers. This is especially relevant for understanding the environmental fate and transformation of halogenated diphenyl ethers.
For instance, studies on the thermal decomposition of polybrominated diphenyl ethers (PBDEs) have used quantum calculations to understand the formation of mixed chloro-bromo diphenyl ethers. These calculations can model the substitution of a bromine atom by a chlorine atom, revealing the energy barriers for such transformations and providing mechanistic insights that are difficult to obtain experimentally. Such studies help predict the potential formation of hazardous byproducts during thermal processes like waste incineration.
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions involving this compound and related structures. Theoretical studies, often employing Density Functional Theory (DFT), have offered detailed insights into the transition states and energetic pathways of these reactions.
One area of investigation has been the hydrolysis of related compounds. For instance, the hydrolysis of 4-chlorophenyl isocyanate in diethyl ether has been shown to proceed through two consecutive first-order reactions when water is in sufficient excess. rsc.org The final product is 4-chloroaniline, formed from the decomposition of an intermediate carbamic acid. Kinetic studies suggest that the rate-determining steps involve cyclic transition states incorporating trimeric water molecules. rsc.org The activation parameters for these steps have been calculated, providing a deep understanding of the solvent's role in the reaction mechanism. rsc.org
The formation of aryl ethers has also been a subject of theoretical examination. A proposed mechanism for the synthesis of ethers from aldehydes and alcohols involves the interception of oxocarbenium ions by phosphines. rsc.org Computational modeling of this process, which can produce compounds containing the p-chlorophenyl group, helps to identify the key (α-alkoxyalkyl)phosphonium salt intermediates and the transition states leading to their formation. rsc.org
Mechanisms for the cleavage of aryl-ether bonds, a critical process in lignin (B12514952) depolymerization, have been extensively modeled. Acid-catalyzed cleavage of the α-O-4 aryl-ether linkage in a model compound, benzyl (B1604629) phenyl ether, is proposed to follow an SN1 mechanism due to the formation of a stable benzyl carbocation intermediate. nih.gov In contrast, base-catalyzed cleavage of the β-O-4 ether linkage in lignin models can proceed via two distinct pathways, as revealed by DFT calculations. frontiersin.org The first is a thermodynamically favored enol-formation pathway, while the second is a kinetically favored epoxide-formation pathway that proceeds through an 8-membered transition state involving a hydrogen hopping event. frontiersin.org
Furthermore, the thermal sci-hub.sesci-hub.se Claisen rearrangement of substituted phenyl allyl ethers, such as allyl 3-chlorophenyl ether, has been studied to understand its regioselectivity. clockss.org Theoretical considerations of the potential transition states and 1,4-diradical intermediates support a biradicaloid mechanism, which correctly predicts the observed preference for the formation of 1,2,3-trisubstituted benzene ring products. clockss.org
Molecular Docking Studies and Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and development for understanding how a ligand, such as a molecule containing a this compound moiety, interacts with a biological target, typically a protein or enzyme.
Several studies have used molecular docking to investigate the binding interactions of compounds featuring the 4-chlorophenyl group. In one such study, the drug L-745,870, which contains a 4-chlorophenylpiperazine group, was docked into the active site of the enzyme Cytochrome P450 3A4 (CYP3A4). The results indicated that the drug binds stably within the active site, with key interactions involving residues in the phenylalanine cluster, as well as S119 and R212. The model suggested a potential for dehydrogenation at the 3-methylene carbon, providing a mechanistic clue for its metabolism.
In another example, 2-(4-chlorophenyl)-N'-hydroxyethanimidamide (CPHA) was investigated as a potential inhibitor of human carbonic anhydrase. biointerfaceresearch.com Molecular docking studies with the protein (PDB ID: 1ZNC) revealed a strong binding affinity, and subsequent molecular dynamics simulations confirmed the stability of the ligand-protein complex. biointerfaceresearch.com
Similarly, a series of compounds containing a 4-(4-chlorophenyl)-1,3-thiazol-2-yl group were designed and evaluated as potential anti-inflammatory agents. researchgate.net Molecular docking of these derivatives into the active site of the enzyme DprE1 was performed to elucidate the probable mechanism of action, with calculated binding affinities indicating favorable interactions. researchgate.net The binding of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine to a target protein showed that pi-pi stacking interactions were formed with amino acid residues LYS41 and TYR39. nih.gov
These studies highlight the utility of molecular docking in rational drug design, allowing researchers to visualize and analyze the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—between a 4-chlorophenyl-containing ligand and its biological target.
| Compound/Moiety | Biological Target | Key Findings from Docking | Reference |
|---|---|---|---|
| 3-{[4-(4-chlorophenyl)piperazin-1-yl]-methyl}-1H-pyrrolo-2,3-β-pyridine (L-745,870) | Cytochrome P450 3A4 (CYP3A4) | Stable binding in the active site; interactions with phenylalanine cluster, S119, and R212. | |
| 2-(4-chlorophenyl)-N'-hydroxyethanimidamide (CPHA) | Carbonic Anhydrase (PDB ID: 1ZNC) | Good binding score and stable interactions confirmed by molecular dynamics. | biointerfaceresearch.com |
| 4-(4-Chlorophenyl)-1,3-thiazol-2-yl derivatives | Enzyme DprE1 | Revealed probable mechanism of action with binding affinities ranging from −7.047 to −9.353 kcal/mol. | researchgate.net |
| (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine | Protein (unspecified) | Pi-pi stacked interactions with LYS41 and TYR39 residues. | nih.gov |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. This analysis is particularly valuable for compounds containing the 4-chlorophenyl group, as it can deconvolute the various non-covalent interactions, including those involving the chlorine atom.
The analysis generates a three-dimensional dnorm surface, where red spots indicate close intermolecular contacts that are shorter than the van der Waals radii, and two-dimensional fingerprint plots that summarize the types and relative contributions of these interactions.
For the compound 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, Hirshfeld surface analysis revealed that the most significant contributions to crystal packing arise from H···H (48.7%) and H···C/C···H (22.2%) contacts. gazi.edu.trnih.govresearchgate.net Interactions involving the heteroatoms were also quantified, with Cl···H/H···Cl contacts accounting for 8.8%, H···O/O···H for 8.2%, and H···N/N···H for 5.1% of the total Hirshfeld surface. gazi.edu.trnih.govresearchgate.net
In a different crystal structure, 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, the analysis showed a different distribution of interactions due to the altered molecular structure. sci-hub.se Here, H···H interactions contributed 35%, while the halogen-hydrogen contacts (Cl···H/H···Cl) were much more significant, accounting for 32.3% of the surface. sci-hub.se C···H/H···C (15%) and O···H/H···O (7.5%) interactions were also important for the crystal packing. sci-hub.se
This quantitative approach allows for a precise comparison of crystal packing forces across different but related structures, providing fundamental information that connects molecular structure to macroscopic properties.
| Compound | Percentage Contribution of Interatomic Contacts (%) | Reference | ||||
|---|---|---|---|---|---|---|
| H···H | C···H / H···C | Cl···H / H···Cl | O···H / H···O | N···H / H···N | ||
| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole | 48.7 | 22.2 | 8.8 | 8.2 | 5.1 | gazi.edu.trnih.govresearchgate.net |
| 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | 35.0 | 15.0 | 32.3 | 7.5 | N/A | sci-hub.se |
Q & A
Q. How can 4-chlorophenyl ether be structurally characterized using spectroscopic methods?
- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying functional groups. Key vibrational modes include:
- ν(C-Cl) at 1092 cm⁻¹ (C-Cl stretch in 4-chlorophenyl group) .
- νas(C-O-C) at 1012 cm⁻¹ (asymmetric ether C-O-C stretch) .
- ν(C=C) at 1585–1607 cm⁻¹ (aromatic ring vibrations) .
Nuclear Magnetic Resonance (¹H NMR) can resolve aromatic protons and substituent effects. For example, the 4-chlorophenyl group shows distinct splitting patterns due to electron-withdrawing Cl .
Q. What are the key physical and chemical properties of this compound relevant to laboratory handling?
- Methodological Answer :
Q. How is this compound systematically named under IUPAC guidelines?
- Methodological Answer : The compound can be named as:
- 1-Chloro-4-phenoxybenzene (preferred IUPAC) .
- 4-Chlorophenyl phenyl ether (common name) .
Nomenclature conflicts arise in older literature, necessitating cross-referencing CAS registry numbers (e.g., 7005-72-3 ) .
Q. What are common synthetic routes to this compound?
- Methodological Answer :
- Ullmann Coupling : Reaction of 4-chlorophenol with iodobenzene in the presence of Cu catalyst .
- Nucleophilic Substitution : 4-Chlorophenol reacts with aryl halides under basic conditions (e.g., K₂CO₃ in DMSO) .
Purification often involves extraction with ethyl acetate, washing with water, and recrystallization .
Advanced Research Questions
Q. How can this compound be detected in environmental samples, and what are the detection limits?
- Methodological Answer :
- GC/MS (Method 611) : Quantifies haloethers, including this compound, with a detection limit of 0.1 µg/L in water .
- Quality Assurance : Use deuterated internal standards (e.g., 4-chlorophenyl phenyl ether-D5 ) to correct for matrix effects .
- Challenges : False positives from co-eluting compounds require dual-column confirmation .
Q. How do structural modifications of this compound influence bioactivity in pesticide development?
- Methodological Answer :
- Oxime Ether Derivatives : Substituting the ether oxygen with oxime groups (e.g., 4-chlorophenyl methyl ketone oxime ether ) enhances insecticidal activity. For example, derivatives C9 and C12 showed 100% mortality against Aphis craccivora at 500 mg/L .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl) stabilize aromatic rings, improving resistance to metabolic degradation .
Q. What advanced techniques resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- IR vs. NMR Conflicts : For example, ν(C=O) in ketone derivatives may overlap with aromatic vibrations. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .
- X-ray Crystallography : Resolves ambiguous substituent positions in polyhalogenated analogs .
Q. How can researchers optimize reaction yields for this compound derivatives in multi-step syntheses?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or inline IR to track intermediates (e.g., γ-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl] intermediates ) .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve nucleophilic substitution kinetics .
- Workup : Trituration with ether/n-hexane mixtures enhances purity .
Q. What are the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
Q. How can researchers validate analytical methods for this compound in complex matrices?
- Methodological Answer :
- Spike-and-Recovery Experiments : Add known concentrations to environmental samples (e.g., soil, water) and assess recovery rates (target: 70–120%) .
- Interlaboratory Comparisons : Cross-validate results using EPA Method 8270, which includes this compound in its SVOC MegaMix standard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
